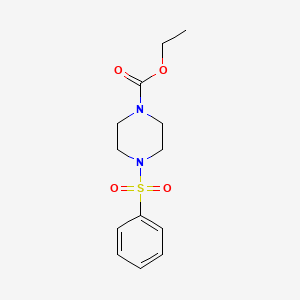

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester and a phenylsulfonyl group

Méthodes De Préparation

The synthesis of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Applications De Recherche Scientifique

Biological Activities

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that piperazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth. Studies have shown that derivatives similar to this compound can act against strains such as Bacillus subtilis and Aspergillus niger .

- Neuroprotective Effects : Compounds in this class have been explored for their ability to inhibit glycine transporters, which may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Potential : The compound has been evaluated for anticancer properties, with studies indicating that certain piperazine derivatives can induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Evaluation : A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis of various piperazine derivatives, including this compound, assessing their antimicrobial efficacy against multiple pathogens. The results demonstrated significant activity against selected bacterial strains, suggesting potential for development as antimicrobial agents .

- Neuroprotective Research : Another research effort focused on the neuroprotective properties of piperazine derivatives, examining their effects on glycine transporter inhibition. This study highlighted the potential of these compounds in mitigating neuronal cell death associated with various neurodegenerative conditions .

- Cancer Cell Studies : A comprehensive evaluation of piperazine derivatives indicated promising results in inducing cell death in cancer lines, showcasing their potential as anticancer therapeutics .

Mécanisme D'action

The mechanism of action of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate can be compared with similar compounds, such as:

Ethyl 4-(methylsulfonyl)piperazinecarboxylate: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which can affect its chemical reactivity and biological activity.

Ethyl 4-(phenylsulfonyl)piperidinecarboxylate: This compound has a piperidine ring instead of a piperazine ring, leading to differences in its chemical and biological properties.

Ethyl 4-(phenylsulfonyl)morpholinecarboxylate: This compound has a morpholine ring, which can influence its solubility and interaction with biological targets.

This compound stands out due to its unique combination of a piperazine ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The phenylsulfonyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. Studies have shown that it can be effective against various strains of bacteria, including those resistant to conventional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, particularly prostate cancer cell lines such as LnCap and C4-2. This effect is believed to be mediated through the inhibition of specific signaling pathways that promote cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | |

| Anticancer | Induces apoptosis in prostate cancer cells |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The phenylsulfonyl group enhances the compound's ability to interact with enzymes critical for bacterial growth and cancer cell survival.

- Cell Cycle Arrest : In cancer cells, the compound has been shown to induce cell cycle arrest, preventing further proliferation.

- Apoptosis Induction : It promotes programmed cell death through the activation of caspases and other apoptotic factors.

Study on Anticancer Properties

A notable study focused on the synthesis and evaluation of various piperazine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of prostate cancer cells in vitro and reduced tumor growth in vivo models . The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonyl group could enhance anticancer efficacy.

Research on Antimicrobial Effects

Another study highlighted the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, suggesting its potential use as a new antibiotic agent .

Propriétés

IUPAC Name |

ethyl 4-(benzenesulfonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-2-19-13(16)14-8-10-15(11-9-14)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUYXLZQGTBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.